

# N-(4-Methoxyphenyl)acetamide structural formula and nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-(4-Methoxyphenyl)acetamide**

Cat. No.: **B373975**

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Methoxyphenyl)acetamide**

## Nomenclature and Structural Formula

**N-(4-Methoxyphenyl)acetamide**, a member of the acetamide class of compounds, is structurally characterized by an acetamido group attached to a methoxy-substituted benzene ring.[\[1\]](#)

IUPAC Name: **N-(4-methoxyphenyl)acetamide**[\[1\]](#)[\[2\]](#)

Synonyms: 4'-Methoxyacetanilide, p-Acetanisidine, Methacetin, 4-(Acetylamino)anisole[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 51-66-1[\[2\]](#)[\[3\]](#)[\[5\]](#)

Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 165.19 g/mol [\[1\]](#)[\[3\]](#)

Structural Formula:

The structure consists of a central phenyl ring substituted with a methoxy group (-OCH<sub>3</sub>) at the para position (position 4) and an acetamido group (-NHCOCH<sub>3</sub>) at position 1.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Methoxyphenyl)acetamide** is presented in the table below.

Property	Value	Reference
Physical State	Light purple powder / Crystalline solid	[3][6]
Melting Point	127.2 - 138 °C	[3][4][5][7][8]
Boiling Point	~335 °C (rough estimate)	[4][5]
Density	~1.1 - 1.24 g/cm³	[3][5]
Water Solubility	0.42 g/100 mL (at 20 °C)	[4][5]
Solubility	Soluble in alcohol, chloroform, dilute acids, and alkalis. Slightly soluble in methanol.	[4][6]
Partition Coefficient (logP)	1.83	[3]
Flash Point	162.8 °C	[4][5]
Refractive Index	~1.558 - 1.5839 (estimate)	[4][5]

## Experimental Protocols

Detailed methodologies for the synthesis of **N-(4-Methoxyphenyl)acetamide** are provided below.

### Synthesis via Acetylation of 4-Methoxyaniline

This method involves the reaction of 4-methoxyaniline with acetic anhydride.[9]

Materials:

- 4-Methoxyaniline
- Acetic anhydride

- Dichloromethane (DCM), dry
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol, 0.5 equiv.), acetic anhydride (0.7 mL, 7.3 mmol, 0.6 equiv.), and dry DCM (18 mL).[\[9\]](#)
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.[\[9\]](#)
- Separate the organic layer and dry it over anhydrous  $\text{Na}_2\text{SO}_4$ .[\[9\]](#)
- Remove the solvent under reduced pressure.
- Purify the resulting product by column chromatography using a hexane/ethyl acetate solvent system to obtain **N-(4-methoxyphenyl)acetamide**.[\[9\]](#)

## Synthesis from p-Acetamidophenol using Trimethyl Phosphate

This protocol describes the methylation of p-acetamidophenol.[\[10\]](#)

**Materials:**

- p-Acetamidophenol
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Trimethyl phosphate

- Water
- Methylene chloride
- 6% Sodium hydroxide (NaOH) solution

**Procedure:**

- In a three-necked 100 ml flask equipped with a reflux condenser and a mechanical stirrer, add p-acetamidophenol (10.0 g, 0.066 mol), potassium carbonate (2.0 g, 0.014 mol), and trimethyl phosphate (20 ml, 0.17 mol).[10]
- Heat the mixture to 90°C for three hours.[10]
- Allow the mixture to stand overnight.
- Quench the reaction by adding 50 ml of water.[10]
- Extract the product into methylene chloride.
- Wash the organic extract with a 6% sodium hydroxide solution to remove any unreacted starting material.[10]
- Concentrate the organic phase in vacuo to yield p-acetamidoanisole (**N-(4-Methoxyphenyl)acetamide**).[10]

## Synthesis from p-Acetamidophenol using Dimethyl Sulfite

This alternative methylation method utilizes dimethyl sulfite.[11]

**Materials:**

- p-Acetamidophenol
- Potassium carbonate ( $K_2CO_3$ )
- Dimethyl sulfite

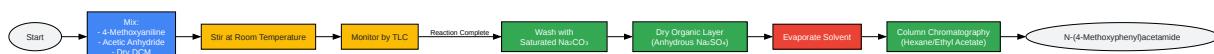
- Water
- Dilute caustic solution
- Methylene chloride

#### Procedure:

- To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (10 ml, 0.12 mol), potassium carbonate (2.0 g, 0.014 mol), and p-acetamidophenol (5.0 g, 0.033 mol).[\[11\]](#)
- Heat the mixture to 70°C for six hours.[\[11\]](#)
- While still hot, quench the reaction with 50 ml of water.[\[11\]](#)
- Make the solution basic with a dilute caustic solution.
- Extract the organic materials into methylene chloride.[\[11\]](#)
- Concentrate the extracts in vacuo to obtain p-acetamidoanisole.[\[11\]](#)

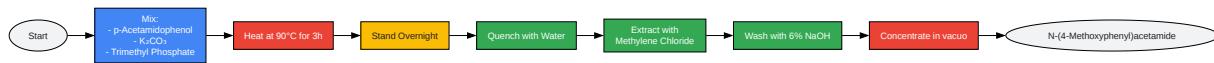
## Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(4-Methoxyphenyl)acetamide** via acetylation.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from p-Acetamidophenol with Trimethyl Phosphate.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from p-Acetamidophenol with Dimethyl Sulfite.

## Applications and Biological Relevance

**N-(4-Methoxyphenyl)acetamide**, also known as Methacetin, has been utilized as a diagnostic agent. Specifically, it is employed in the Methacetin breath test (MBT) to assess liver function. [5] This non-invasive test can help in the early prediction of liver dysfunction that may arise from various causes, including drug-induced liver injury from medications like valproic acid.[4] [5] In terms of its metabolism, p-Methoxyacetanilide is known to have human metabolites that include acetaminophen.[1][5] While it is a member of the acetamides and an aromatic ether, its primary application in a research and clinical context is related to liver function diagnostics.[1] [5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-METHOXYPHENYL)ACETAMIDE | CAS 51-66-1 [matrix-fine-chemicals.com]
- 3. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. N-(4-methoxyphenyl)acetamide [chemister.ru]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- 11. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
- To cite this document: BenchChem. [N-(4-Methoxyphenyl)acetamide structural formula and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b373975#n-4-methoxyphenyl-acetamide-structural-formula-and-nomenclature]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)